Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

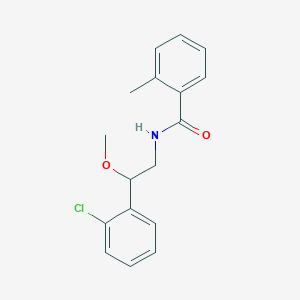

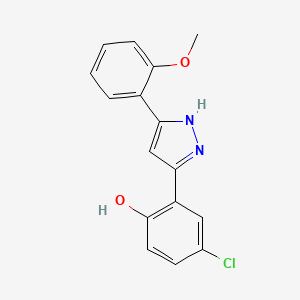

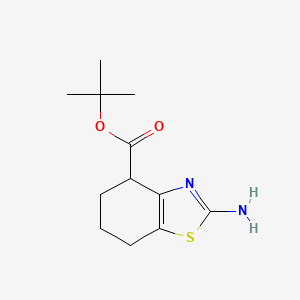

The compound is a derivative of pyrrolidine, which is a five-membered ring containing nitrogen. Pyrrolidine derivatives are widely used in medicinal chemistry and have been found to exhibit a variety of biological activities .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle. It also has an ester functional group and a cyclopropylmethoxy group attached to it. The exact three-dimensional structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the substituents present. They can participate in reactions like ring-opening, substitution, and others .Aplicaciones Científicas De Investigación

Versatile Intermediate for Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have developed diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This synthesis approach highlights the compound's utility in creating structurally varied heterocycles, either directly or with minimal additional steps (Honey et al., 2012).

Antimicrobial Activity

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized and demonstrated antimicrobial activity. This compound was obtained through Knoevenagel condensation, and its structure was elucidated using NMR, mass spectra, and X-ray diffraction, indicating its potential as a lead compound for developing antimicrobial agents (Kariyappa et al., 2016).

Synthesis of Pyrazine Derivatives

Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate's reaction with various reagents can lead to the formation of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, showcasing a method for synthesizing pyrazine derivatives. This process can be executed in a one-pot fashion without needing to isolate intermediates, demonstrating an efficient pathway for creating pyrazine structures useful in various chemical studies (Zaragoza & Gantenbein, 2017).

Chemical Synthesis and Biological Activities

The condensation of cyanothioacetamide with ethyl alpha-(ethoxymethylene)acetoacetate and other derivatives afforded exclusively the corresponding 6-substituted pyridines. These compounds were further transformed into 5-deazaaminopterin analogues, undergoing preliminary biological studies to assess their activity against human leukemic and murine cells. This research underscores the chemical's role in synthesizing compounds for biological activity evaluation (Su et al., 1988).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 4-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-2-18-14(17)6-5-13(16)15-8-7-12(9-15)19-10-11-3-4-11/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDGNRHKUEUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)

![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688932.png)

![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)